acetate CAS No. 333441-77-3](/img/structure/B411043.png)
Ethyl [(3,5-dimethylphenyl)amino](oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3,5-dimethylphenyl)aminoacetate is an organic compound with the molecular formula C12H15NO3. It contains a total of 31 atoms, including 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is characterized by its ester and secondary amide functional groups, as well as its aromatic ring structure .
Vorbereitungsmethoden
The synthesis of ethyl (3,5-dimethylphenyl)aminoacetate typically involves the reaction of 3,5-dimethylaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Ethyl (3,5-dimethylphenyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (3,5-dimethylphenyl)aminoacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl (3,5-dimethylphenyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl (3,5-dimethylphenyl)aminoacetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a similar structure but lacking the aromatic amine group.
3,5-Dimethylaniline: An aromatic amine with a similar structure but lacking the ester group.
N-Phenylglycine ethyl ester: A compound with both ester and aromatic amine groups but differing in the substitution pattern on the aromatic ring.
Ethyl (3,5-dimethylphenyl)aminoacetate is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 2-(3,5-dimethylanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJGIFXPNDYGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC(=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
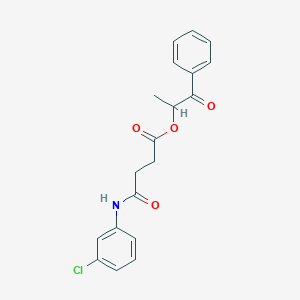
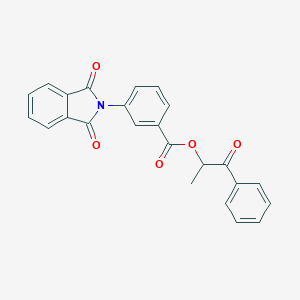
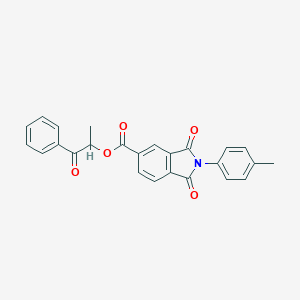
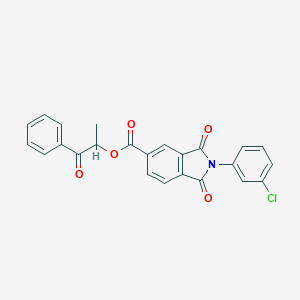

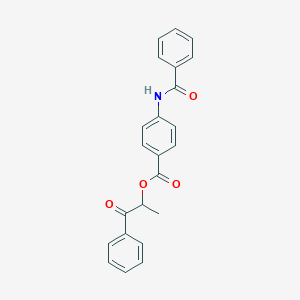
![1-Methyl-2-oxo-2-phenylethyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B410972.png)
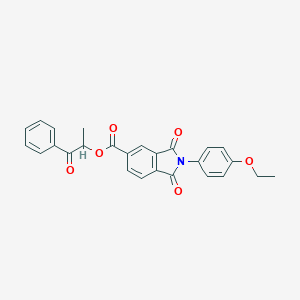
![1-Oxo-1-phenylpropan-2-yl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B410976.png)
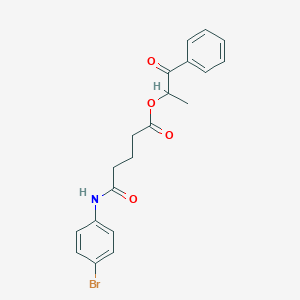
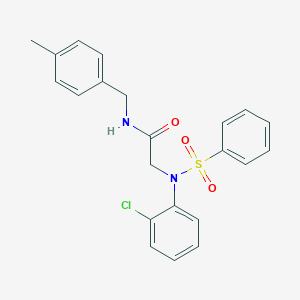
![1-Methyl-2-oxo-2-phenylethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B410980.png)
![N-[4-(cyanomethyl)phenyl]-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B410981.png)
![N-[4-(benzyloxy)phenyl]-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B410983.png)
